(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
This compound features a Z-configured benzylidene moiety attached to a dihydrobenzofuran core, substituted with 2,3,4-trimethoxy groups at the benzylidene ring, a 4-methyl group, and an acetamide functional group at the 6-position. The acetamide group provides hydrogen-bonding capacity, which may affect solubility and molecular recognition in biological systems .
Properties
IUPAC Name |
2-[[(2Z)-4-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-11-7-13(28-10-17(22)23)9-15-18(11)19(24)16(29-15)8-12-5-6-14(25-2)21(27-4)20(12)26-3/h5-9H,10H2,1-4H3,(H2,22,23)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXELIZYMJQMI-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with chloroacetamide under basic conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further pharmacological research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
- Compound 11a (): Features a 2,4,6-trimethylbenzylidene group. The methyl groups increase hydrophobicity, which may reduce solubility in polar solvents .
- Compound in : Contains a 3,4,5-trimethoxybenzylidene group. The meta/para-substitution pattern versus the target’s 2,3,4-ortho/meta/para arrangement may alter steric hindrance and electronic distribution. This positional isomerism could lead to differences in binding affinity to biological targets or crystal packing efficiency .
Core Structure Variations
- Thiazolo-pyrimidine Derivatives (11a,b; ): These compounds replace the dihydrobenzofuran core with a thiazolo-pyrimidine system. This may lead to divergent biological activities compared to the benzofuran-based target compound .
- Coumarin Derivatives (): Compounds with coumarin cores (e.g., 3a-l) exhibit similar oxygen-rich heterocycles but lack the fused benzylidene-dihydrobenzofuran system.
Functional Group Comparisons
- Acetamide vs. Ester (): The target’s acetamide group can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enhancing solubility in aqueous media and interactions with biological targets. In contrast, the ester group in ’s compound lacks a hydrogen-bond donor, reducing its capacity for molecular recognition .
- Nitrile Derivatives (11a,b; ) : The nitrile group in 11a,b is a strong electron-withdrawing group, which may increase metabolic stability but reduce solubility compared to the acetamide group. Nitriles also participate in dipole-dipole interactions rather than hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Hydrogen Bonding () : The acetamide group in the target compound likely forms robust hydrogen-bonding networks, influencing crystallization behavior and biological target engagement. This contrasts with ester or nitrile-containing analogs, which rely on weaker dipole interactions .
- The trimethoxybenzylidene group in the target compound may enhance DNA intercalation or enzyme inhibition compared to methyl or cyano substituents .
- Synthetic Challenges: Higher yields in (68%) versus (57%) suggest that reaction conditions (e.g., solvent, catalyst) significantly impact efficiency.
Biological Activity
(Z)-2-((4-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews its biological activity based on various studies, highlighting its synthesis, mechanisms of action, and potential applications.
- Molecular Formula : C22H22O7
- Molecular Weight : 398.4 g/mol
- IUPAC Name : [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate
Synthesis
The compound was synthesized through a series of reactions involving the modification of benzofuran derivatives and trimethoxyphenyl groups. The synthesis involved the use of azalactone rings to create novel analogues that were characterized using NMR and elemental analysis techniques .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
-
Cytotoxicity Testing :
- The compound was tested on HepG2 (hepatocellular carcinoma) cells, showing an IC50 value ranging from 1.38 to 3.21 μM, indicating potent cytotoxic effects compared to standard reference compounds like podophyllotoxin .
- Flow cytometry analysis revealed that treatment with the compound led to a notable increase in early and late apoptosis in treated cells.
-
Mechanism of Action :
- The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. The percentage of cells in the G2/M phase increased significantly compared to control samples .
- Apoptotic pathways were activated as evidenced by increased levels of pro-apoptotic proteins (p53 and Bax) and a decrease in anti-apoptotic protein Bcl-2 following treatment .
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, although further research is needed to elucidate these effects.
Case Studies
A recent study synthesized several derivatives of trimethoxyphenyl compounds and assessed their biological activities. Among these derivatives, one closely related to (Z)-2-(...) exhibited promising results in inhibiting β-tubulin polymerization and inducing apoptosis in HepG2 cells . These findings suggest that modifications to the benzofuran structure can enhance biological activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H22O7 |
| Molecular Weight | 398.4 g/mol |
| IC50 (HepG2 Cells) | 1.38 - 3.21 μM |
| Mechanism | G2/M phase arrest |
| Apoptotic Markers | Increased p53 and Bax; Decreased Bcl-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
